molecular formula C19H12Cl3N3OS2 B2658944 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 339022-78-5

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2658944
CAS No.: 339022-78-5
M. Wt: 468.8
InChI Key: OPIQMUYLGYFHGE-AUEPDCJTSA-N
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Description

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a potent and selective allosteric inhibitor of the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a central node in the RAS/MAPK signaling pathway , and its aberrant activity is implicated in the pathogenesis of various cancers, particularly those driven by receptor tyrosine kinases (RTKs). This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby preventing its interaction with upstream signaling partners and subsequent downstream activation of the RAS-ERK cascade. Its primary research value lies in investigating oncogenic signaling in RTK-driven and KRAS-mutant cancers , where it has been shown to suppress tumor cell proliferation and survival. Researchers utilize this inhibitor to explore SHP2's role in cancer cell adaptive resistance mechanisms, especially in the context of combinatorial therapies with other targeted agents like MEK or RAF inhibitors . Furthermore, it serves as a critical tool compound for validating SHP2 as a therapeutic target and for deciphering complex feedback loops within the MAPK signaling network, providing foundational insights for developing novel anti-cancer strategies.

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS2/c20-13-3-5-15(6-4-13)28-18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-2-14(21)9-16(12)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIQMUYLGYFHGE-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Formation of the Carbaldehyde Group: The carbaldehyde group is typically introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

    Oxime Formation: The final step involves the reaction of the carbaldehyde with 2,4-dichlorobenzyl hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxime group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Sulfoxide and Sulfone Derivatives: From oxidation reactions.

    Amines: From reduction of the oxime group.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.

    Biological Research: The compound is used in studies involving cellular signaling pathways and receptor activation.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as nuclear receptors or enzymes. For example, it may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Benzyl Substitution : The position of chlorine atoms on the benzyl group (2,4- vs. 3,4-) significantly impacts receptor specificity. CITCO’s 3,4-dichloro configuration optimizes human CAR activation , while the target compound’s 2,4-substitution may alter binding kinetics.
  • Core Modifications : Replacement of the imidazothiazole core with imidazo[2,1-b]oxazole (e.g., DL5050 in ) enhances potency, suggesting the core’s electronic properties influence ligand-receptor interactions.
  • Oxime Requirement : The oxime group is essential for activity, as the parent aldehyde lacks CAR agonist properties .

Pharmacological Activity and Selectivity

CAR Activation and CYP Induction

  • CITCO: Activates human CAR with EC50 values in the nanomolar range, inducing CYP2B6 and CYP3A4 expression by 1.5–2.2-fold in hepatocytes . It also inhibits brain tumor stem cell growth via CAR-dependent mechanisms .
  • The 2,4-dichlorobenzyl group may reduce efficacy compared to CITCO’s 3,4-isomer due to steric or electronic mismatches.
  • Quinazoline Derivatives: A novel class (e.g., 2-(3-methoxyphenyl)quinazolines) shows higher CAR activation than CITCO but lacks selectivity, co-activating PXR and AHR .

Selectivity Profiles

Compound/Class CAR Activation PXR/AHR Cross-Activation Key Applications
CITCO High Low CYP induction studies; cancer research
Target Compound (inferred) Moderate* Unknown Research candidate for CAR modulation
Quinazoline Derivatives Very High High Pan-xenobiotic receptor modulation
DL5050 (oxazole core) High Low Improved CAR selectivity over CITCO

*Predicted based on structural analog data.

Biological Activity

The compound 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic derivative belonging to a class of imidazo-thiazole compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and as potential pharmacological agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C19H16Cl2N2OSC_{19}H_{16}Cl_2N_2OS, and it features a complex structure that includes an imidazo-thiazole core and an oxime functional group. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound exhibit several mechanisms of action:

  • Nuclear Receptor Modulation : The compound acts as an agonist for the constitutive androstane receptor (CAR), enhancing the transcription of target genes such as CYP2B6 in hepatocytes. This modulation can influence drug metabolism and detoxification pathways .
  • Anticancer Activity : In ovarian cancer cell lines, the compound has been shown to enhance the efficacy of anticancer agents by upregulating multidrug resistance protein 1 (MDR1) and UDP-glucuronosyltransferase 1A1 (UGT1A1), suggesting a potential role in overcoming drug resistance .
  • Inhibition of Tumor Growth : Studies have demonstrated that this compound inhibits the growth of brain tumor stem cells (BTSCs), inducing cell cycle arrest and apoptosis specifically in tumor cells while sparing normal astrocytes .

Biological Activity Data

The biological activity of This compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Biological ActivityAssay TypeResultReference
CAR AgonismFRET AssayEC50 = 49 nM
Induction of CYP2B6Hepatocyte AssayDose-dependent increase
Enhancement of Anticancer EfficacyCell Proliferation AssayIncreased cell proliferation with anticancer agents
Inhibition of BTSC GrowthXenograft ModelSignificant growth inhibition

Case Study 1: Ovarian Cancer Treatment

In a study involving ovarian cancer cell lines, This compound was combined with standard anticancer therapies. The results showed a marked increase in cell death compared to treatments with anticancer agents alone. This suggests that the compound may serve as an adjunct therapy to enhance treatment outcomes in resistant ovarian cancers.

Case Study 2: Brain Tumor Stem Cells

Another study focused on glioblastoma stem cells demonstrated that treatment with this compound led to a significant reduction in stem cell viability. The mechanism was attributed to the induction of apoptosis specifically in CD133(+) BTSCs while normal cells remained unaffected. This selectivity highlights its potential for targeted cancer therapies.

Q & A

Q. Basic Research Focus

  • In vitro models :
    • Primary human hepatocytes (PHH) for species-specific CAR activation studies .
    • CAR-overexpressing cell lines (e.g., HepG2-CAR) for high-throughput screening .
  • In vivo models :
    • Humanized CAR mice to bypass species-specific inactivity of CITCO in wild-type murine models .

How can researchers differentiate CITCO's effects on CAR versus pregnane X receptor (PXR) in vitro?

Advanced Research Focus
CITCO exhibits off-target activation of PXR due to structural interactions with residue W299 in the PXR ligand-binding domain . To isolate CAR-specific effects:

  • Use PXR-knockout cell lines or siRNA-mediated PXR silencing .
  • Perform dose-response assays with CITCO concentrations ≤1 µM, as PXR activation occurs at higher doses (>10 µM) .
  • Employ structural analogs (e.g., DL5050) with modified imidazothiazole cores to enhance CAR selectivity .

What methodologies are used to assess CITCO's impact on cytochrome P450 (CYP) enzyme expression?

Advanced Research Focus
CITCO upregulates CYP2B6, CYP3A4, and other CYPs via CAR-mediated transcriptional activation . Key methods include:

  • Genome-wide RNA sequencing to identify CITCO-induced CYP isoforms .
  • Quantitative PCR (qPCR) with primers specific for CYP2B6, CYP3A4, and CYP2C9 to validate induction .
  • Luciferase reporter assays using CYP promoter regions (e.g., CYP2B6 PBREM/XREM) to map regulatory elements .

How do researchers address discrepancies in CITCO's metabolic effects across different hepatocyte models?

Advanced Research Focus
Discrepancies arise from:

  • Species-specific CAR activation : CITCO activates human CAR but not mouse CAR . Use human-derived models (PHH or HepaRG cells) for consistency .
  • Co-activator dependency : CAR-mediated lipogenesis in rodent models requires co-activators (e.g., SRC-1) absent in some cell lines . Validate co-activator expression via Western blotting .
  • Batch variability in primary hepatocytes : Include dexamethasone pretreatment to stabilize CAR expression .

What experimental strategies are used to resolve contradictions in CITCO's role in hepatic steatosis?

Advanced Research Focus
CITCO’s activation of CAR can either ameliorate or exacerbate steatosis depending on metabolic context . Strategies include:

  • Lipidomic profiling to quantify triglycerides, free fatty acids, and phospholipids in hepatocytes .
  • Co-treatment with PXR inhibitors (e.g., ketoconazole) to isolate CAR-specific lipid effects .
  • Transcriptomic analysis of genes like Pnpla3 and Scd1 to clarify CAR’s LXR-independent lipogenic pathways .

How is CITCO's selectivity optimized to minimize off-target effects in structural-activity relationship (SAR) studies?

Advanced Research Focus
Recent SAR efforts focus on:

  • Core modification : Replacing the imidazothiazole with imidazoxazole to reduce PXR cross-reactivity .
  • Substituent engineering : Introducing bulkier aryl groups (e.g., naphthyl) to enhance CAR binding affinity .
  • In silico docking studies using CAR and PXR crystal structures to predict ligand-receptor interactions .

What are the critical controls for ensuring reproducibility in CITCO-mediated CAR activation assays?

Q. Methodological Rigor

  • Vehicle controls : Use DMSO at ≤0.1% to avoid solvent toxicity .
  • Positive controls : Include established CAR agonists (e.g., phenobarbital) and antagonists (e.g., PK11195) .
  • Normalization : Reference CAR activity to housekeeping genes (e.g., GAPDH) or constitutive reporters (e.g., Renilla luciferase) .

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